molecular formula C7H5F4NO B12851448 3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol

3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol

Cat. No.: B12851448
M. Wt: 195.11 g/mol
InChI Key: LNMUKOSHOLHXJD-UHFFFAOYSA-N
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Description

[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol: is a fluorinated pyridine derivative. Compounds containing fluorine atoms, particularly trifluoromethyl groups, are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of halogenated pyridines with fluorinating agents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired fluorinated pyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale reactions using readily available starting materials and efficient fluorinating agents. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor modulators. The presence of fluorine atoms can enhance the binding affinity and selectivity of these compounds towards biological targets .

Medicine: In medicine, fluorinated compounds are explored for their potential therapeutic applications. The enhanced stability and bioavailability of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol make it a promising candidate for drug development .

Industry: In the industrial sector, fluorinated pyridines are used in the production of agrochemicals, such as herbicides and insecticides. Their unique properties contribute to the effectiveness and environmental stability of these products .

Mechanism of Action

The mechanism of action of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trifluoromethyl group can also influence the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol is unique due to the presence of both fluorine and trifluoromethyl groups. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications. The combination of these properties makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H5F4NO/c8-5-1-4(3-13)2-12-6(5)7(9,10)11/h1-2,13H,3H2

InChI Key

LNMUKOSHOLHXJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)CO

Origin of Product

United States

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